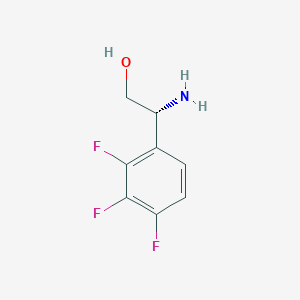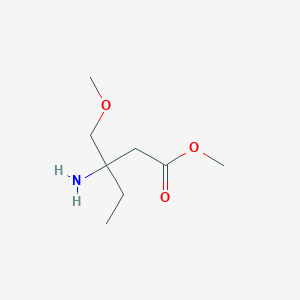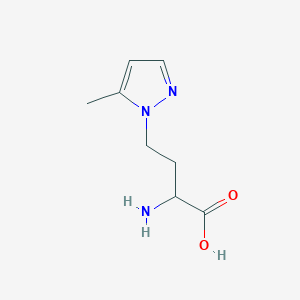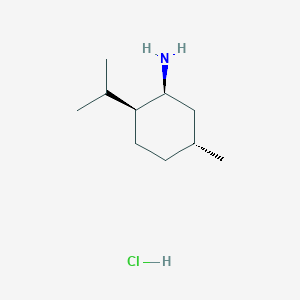
butyl N-(2-sulfanylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl N-(2-sulfanylethyl)carbamate is a chemical compound with the molecular formula C7H15NO2S. It is a type of carbamate, which is an ester of carbamic acid. This compound is known for its use as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl N-(2-sulfanylethyl)carbamate can be synthesized through a reaction between 2-mercaptoethylamine hydrochloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.
Aplicaciones Científicas De Investigación
Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.
Industry: The compound is used in the production of various chemicals and materials that require precise control over functional group reactivity.
Mecanismo De Acción
The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, similar to butyl N-(2-sulfanylethyl)carbamate.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used as a protecting group for amines, removable with an amine base.
Uniqueness
This compound is unique due to its sulfanyl group, which provides additional reactivity and functionality compared to other carbamate protecting groups. This makes it particularly useful in specific synthetic applications where additional functionalization is required.
Propiedades
Número CAS |
89855-65-2 |
|---|---|
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
butyl N-(2-sulfanylethyl)carbamate |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9) |
Clave InChI |
VQQKHKBHESABFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


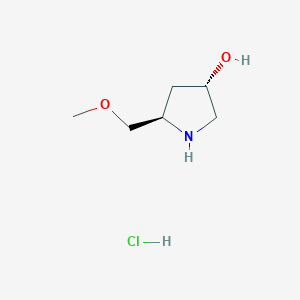

![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
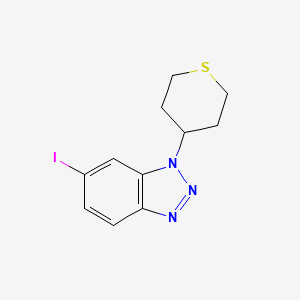
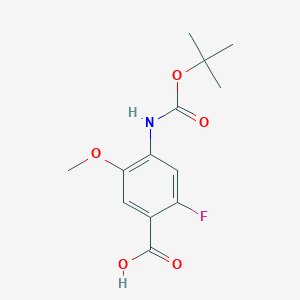
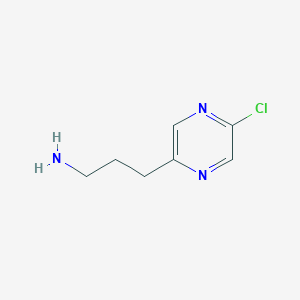
![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
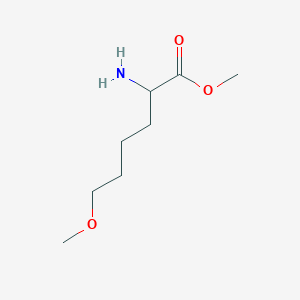
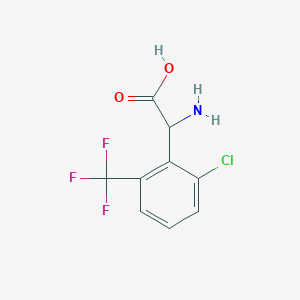
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
